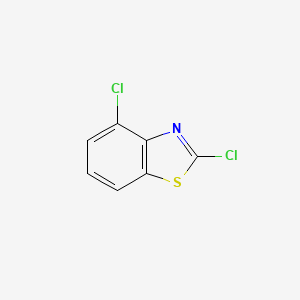

2,4-Dichlorobenzothiazole

Vue d'ensemble

Description

2,4-Dichlorobenzothiazole is a chemical compound with the linear formula C7H3Cl2NS . It is a part of the benzothiazole group of compounds which are known for their diverse range of biological activities .

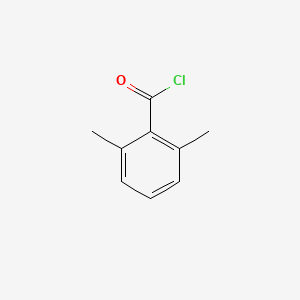

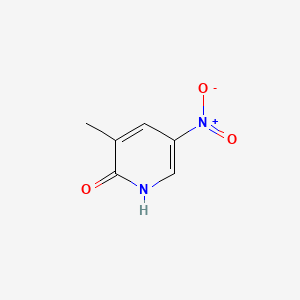

Synthesis Analysis

The synthesis of 2-arylbenzothiazoles, which includes 2,4-Dichlorobenzothiazole, often involves the condensation of an ortho-amino thiophenol with a substituted aromatic aldehyde, carboxylic acid, acyl chloride, or nitrile . Another common method involves the reaction of 2-aminothiophenol and aryl aldehydes in an air/DMSO oxidant system .Molecular Structure Analysis

The molecular formula of 2,4-Dichlorobenzothiazole is C7H3Cl2NS, and it has an average mass of 204.076 Da and a mono-isotopic mass of 202.936325 Da .Physical And Chemical Properties Analysis

2,4-Dichlorobenzothiazole has a molecular weight of 204.08 g/mol. The specific physical and chemical properties such as melting point, boiling point, density, and solubility are not well-documented in the literature.Applications De Recherche Scientifique

Green Chemistry Synthesis

2,4-Dichlorobenzothiazole: plays a significant role in green chemistry as a precursor for synthesizing various benzothiazole compounds. These compounds are synthesized through environmentally friendly processes, such as condensation reactions using less hazardous substances and producing fewer byproducts .

Medicinal Chemistry

In the field of medicinal chemistry, 2,4-Dichlorobenzothiazole derivatives exhibit a wide range of biological activities. They serve as key intermediates in the development of pharmaceuticals with anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, and neuroprotective properties .

Agricultural Chemicals

The derivatives of 2,4-Dichlorobenzothiazole have been researched for their potential use in agriculture. They show promise as antibacterial, antiviral, and herbicidal agents, which could lead to the development of new agrochemicals to protect crops and improve yields .

Advanced Oxidation Processes (AOPs)

2,4-Dichlorobenzothiazole: is also involved in advanced oxidation processes. AOPs are used to degrade organic compounds, and the study of these processes includes evaluating the efficiency and intermediaries produced during the degradation of compounds like 2,4-D .

Fluorescence Materials

Benzothiazole compounds, including those derived from 2,4-Dichlorobenzothiazole , are utilized in creating fluorescence materials. These materials have applications in imaging reagents and electroluminescent devices due to their ability to emit light when excited .

Enzyme Inhibition

Research has shown that benzothiazole derivatives can act as inhibitors for several enzymes. This property is crucial for the development of drugs that target specific enzymes related to diseases, making 2,4-Dichlorobenzothiazole an important compound in enzyme inhibition studies .

Mécanisme D'action

Target of Action

2,4-Dichlorobenzothiazole is a benzothiazole derivative that has been found to exhibit significant anti-tubercular activity . The primary target of this compound is the enzyme DprE1, which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function and thereby disrupting the synthesis of the cell wall of M. tuberculosis. This leads to the death of the bacteria, demonstrating the compound’s anti-tubercular activity .

Biochemical Pathways

The inhibition of DprE1 affects the cell wall biosynthesis pathway in M. tuberculosis. This disruption in the pathway leads to the inability of the bacteria to maintain their cell wall, which is crucial for their survival . The downstream effects include the death of the bacteria and the potential clearance of the infection.

Result of Action

The result of the action of 2,4-Dichlorobenzothiazole is the inhibition of the growth of M. tuberculosis, leading to its death . This is achieved through the disruption of the cell wall biosynthesis pathway, which is vital for the survival and proliferation of the bacteria.

Action Environment

The action, efficacy, and stability of 2,4-Dichlorobenzothiazole can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which can in turn influence its absorption and distribution . Additionally, the presence of other substances, such as proteins or lipids, can also affect the compound’s solubility and hence its bioavailability

Propriétés

IUPAC Name |

2,4-dichloro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NS/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWANONAOYNRME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10189774 | |

| Record name | 2,4-Dichlorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichlorobenzothiazole | |

CAS RN |

3622-30-8 | |

| Record name | 2,4-Dichlorobenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3622-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichlorobenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003622308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichlorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichlorobenzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

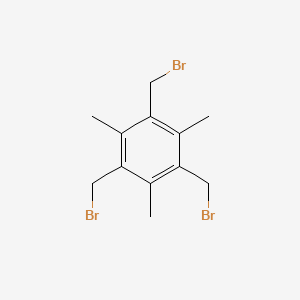

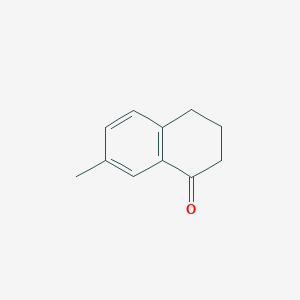

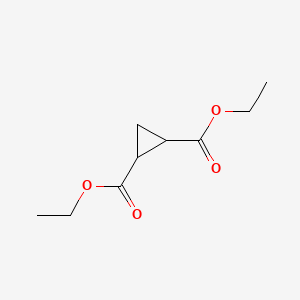

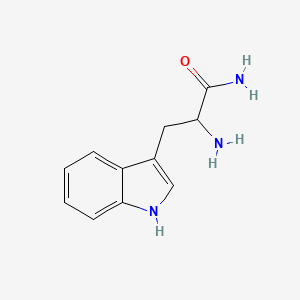

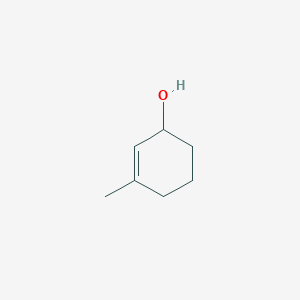

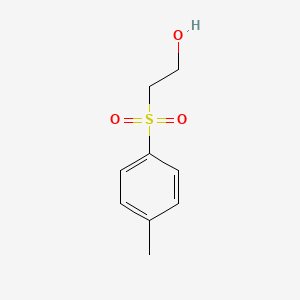

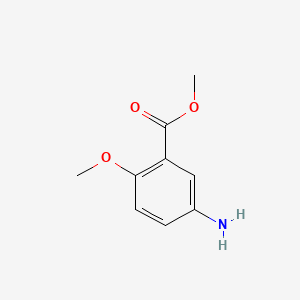

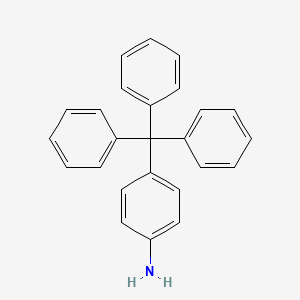

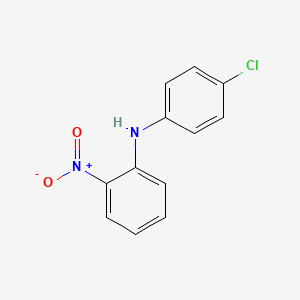

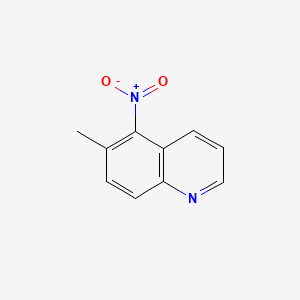

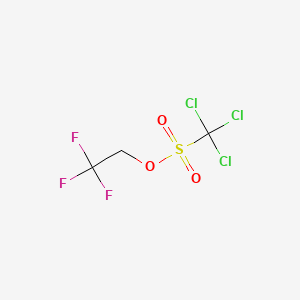

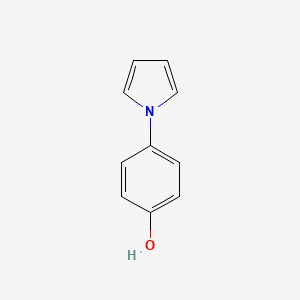

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.